molecular formula C25H18N2O3S B2887829 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921869-32-1

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2887829
CAS RN: 921869-32-1
M. Wt: 426.49
InChI Key: CXWLUEBYAWOPED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions with substituted 2-amino benzothiazoles .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis . For example, the ^1H-NMR and ^13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” are not available, similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal species .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The research into N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide and its derivatives has led to the development of various novel heterocyclic compounds. These compounds, derived from visnaginone and khellinone, have been synthesized to explore their potential as anti-inflammatory and analgesic agents. The synthesis process involves the reaction of benzofuran derivatives with 6-aminothiouracil, leading to the production of several new chemical structures with significant inhibitory activity on COX-2 selectivity, indicating their potential in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial and Cytotoxic Activities

Another area of research application involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of such derivatives in cancer research, highlighting their role in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014). Moreover, the synthesis of thiazolidine-2,4-dione derivatives has demonstrated weak to moderate antibacterial and antifungal activity, suggesting these compounds' utility in addressing various microbial infections (Alhameed et al., 2019).

Diuretic Activity

Research on biphenyl benzothiazole-2-carboxamide derivatives has uncovered their potential in vivo diuretic activity. Among these derivatives, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a promising candidate, indicating the potential therapeutic applications of these compounds in managing conditions requiring diuretic intervention (Yar & Ansari, 2009).

Fluorometric Determination

The compound also finds application in the analytical chemistry domain, where derivatives like 2-(4-N-maleimidophenyl)-6-methoxybenzofuran have been utilized as fluorogenic pre-column derivatizing agents for the sensitive high-performance liquid chromatographic determination of aliphatic thiols, showcasing the versatility of these compounds beyond therapeutic applications (Haj-Yehia & Benet, 1995).

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c1-29-21-9-5-8-19-14-22(30-23(19)21)20-15-31-25(26-20)27-24(28)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLUEBYAWOPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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